molecular formula C13H20N2O B11762543 (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

Cat. No.: B11762543
M. Wt: 220.31 g/mol
InChI Key: VCKOJWNPRZBZKV-NSHDSACASA-N
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Description

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is a chiral compound with a specific stereochemistry at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutanoic acid and benzylamine.

    Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide by reacting it with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to isolate the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to perform the amidation reaction efficiently.

    Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, thereby facilitating the separation of the desired (2R)-enantiomer.

    Purification: Using large-scale chromatography or crystallization techniques to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies involving enzyme-substrate interactions and chiral recognition.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide: The (2S)-enantiomer of the compound.

    N-Benzyl-3,3-dimethylbutanamide: A similar compound lacking the chiral center.

    2-Amino-3,3-dimethylbutanamide: A compound with a similar backbone but without the benzyl group.

Uniqueness

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its (2S)-enantiomer and other similar compounds. The presence of the benzyl group also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(2R)-2-amino-N-benzyl-3,3-dimethylbutanamide

InChI

InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1

InChI Key

VCKOJWNPRZBZKV-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)NCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N

Origin of Product

United States

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